N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No.: 852133-61-0
Cat. No.: VC4616199
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852133-61-0 |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.46 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-10-9-15(26-2)11-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |
| Standard InChI Key | FVVZBVNITWIVKW-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b] thiazole-2-carboxamide, reflects its intricate architecture. The core structure comprises an imidazo[2,1-b]thiazole scaffold fused with a phenyl group at position 6 and a methyl substituent at position 3. A carboxamide moiety at position 2 links the heterocycle to a 2,4-dimethoxyphenyl ring. Computational analyses, such as the SMILES string , confirm the spatial arrangement of functional groups.
Table 1: Molecular Properties of N-(2,4-Dimethoxyphenyl)-3-Methyl-6-Phenylimidazo[2,1-b] Thiazole-2-Carboxamide
The dimethoxyphenyl group enhances solubility and metabolic stability, while the imidazothiazole core contributes to π-π stacking interactions with biological targets . X-ray crystallography of analogous compounds reveals planar geometries favorable for binding to enzymatic active sites .
| Intermediate | Role in Synthesis |
|---|---|
| 2-Amino-3-methylthiazole | Core heterocycle construction |
| 4-Phenylimidazo[2,1-b]thiazole | Backbone functionalization |
| 2,4-Dimethoxyaniline | Carboxamide substituent |
Structural analogues, such as 2,6-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (PubChem CID: 40506336), share similar synthetic pathways and highlight the role of methoxy groups in modulating bioactivity .
Biological and Mechanistic Insights
Antioxidant Properties
Imidazothiazoles with phenolic substituents exhibit radical scavenging activity. Compound 27 (source ) displayed Trolox Equivalent Antioxidant Capacity (TEAC) of 3.06 mM, comparable to quercetin . The dimethoxyphenyl group in the target compound could mitigate oxidative stress via hydrogen donation, though specific studies are needed.
Kinase Inhibition
BindingDB entries highlight imidazothiazoles as kinase inhibitors (e.g., FLT3, JAK2) . Molecular docking suggests that the carboxamide group forms hydrogen bonds with kinase ATP-binding sites, while the phenyl ring occupies hydrophobic niches . For example, JNJ-28312141 (a CSF-1R inhibitor) shares structural motifs with the target compound .
Future Research Directions
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Synthesis Optimization: Develop scalable routes using flow chemistry or microwave-assisted synthesis.
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Biological Profiling: Screen against NCI-60 cancer cell lines and resistant MTB strains .
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ADMET Studies: Assess pharmacokinetics, including CYP450 interactions and blood-brain barrier permeability .
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Target Identification: Use CRISPR-Cas9 screens to elucidate mechanisms beyond QcrB inhibition .
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